molecular formula C23H25FN2O4S B14999298 Calcium Channel antagonist 2

Calcium Channel antagonist 2

Cat. No.: B14999298
M. Wt: 444.5 g/mol
InChI Key: JMKMEDRXKRPMHV-UHFFFAOYSA-N
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Description

Calcium Channel antagonist 2 is a compound that inhibits the influx of calcium ions through calcium channels. These channels are crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound can modulate these processes, making it valuable in treating conditions like hypertension, angina, and certain arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium Channel antagonist 2 typically involves the following steps:

    Formation of the core structure: This involves the reaction of a suitable starting material with reagents that introduce the core structure of the compound.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like crystallization, chromatography, or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated synthesis, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Calcium Channel antagonist 2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Calcium Channel antagonist 2 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the role of calcium channels in various chemical reactions and processes.

    Biology: It helps in understanding the role of calcium channels in cellular signaling and function.

    Medicine: It is used in the development of drugs for treating cardiovascular diseases, neurological disorders, and other conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Calcium Channel antagonist 2 exerts its effects by binding to specific sites on the calcium channels, thereby blocking the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Verapamil
  • Nifedipine
  • Diltiazem

Comparison

Calcium Channel antagonist 2 is unique in its specific binding affinity and selectivity for certain types of calcium channels. Unlike Verapamil and Diltiazem, which are more selective for myocardial tissue, this compound has a broader range of action, affecting both vascular and myocardial tissues. This makes it particularly useful in treating a wider range of cardiovascular conditions .

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25FN2O4S/c1-15-9-11-26(12-10-15)31(28,29)19-7-8-21-20(13-19)16(2)22(30-21)23(27)25-14-17-3-5-18(24)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27)

InChI Key

JMKMEDRXKRPMHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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